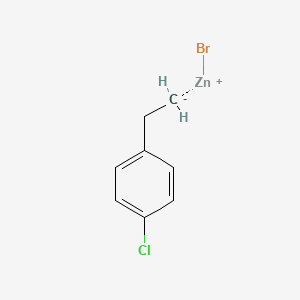

4-Chlorophenethylzinc bromide

Description

4-Chlorophenethylzinc bromide (C₈H₉BrClZn) is an organozinc reagent characterized by a phenethyl group (a benzene ring attached via a two-carbon chain) substituted with a chlorine atom at the para position. This compound is typically employed in cross-coupling reactions, such as the Negishi coupling, to introduce chlorinated aromatic moieties into organic frameworks. Its structure combines the electronic effects of the chlorine substituent with the steric properties of the phenethyl group, making it valuable in pharmaceutical and materials synthesis. Organozinc reagents like this are generally less reactive but more selective than Grignard reagents, enabling their use in complex molecule assembly .

Properties

IUPAC Name |

bromozinc(1+);1-chloro-4-ethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl.BrH.Zn/c1-2-7-3-5-8(9)6-4-7;;/h3-6H,1-2H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHDISCQVRHXCY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CC1=CC=C(C=C1)Cl.[Zn+]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Cross-Coupling Reactions

4-Chlorophenethylzinc bromide demonstrates exceptional performance in palladium-catalyzed Negishi cross-coupling reactions. This reaction follows a well-established catalytic cycle involving three key steps:

| Reaction Phase | Description | Catalytic Components |

|---|---|---|

| Oxidative Addition | Pd(0) inserts into carbon-electrophile bond (e.g., aryl/vinyl halides) | Pd(PPh₃)₄ or Pd(dba)₂ with ligands |

| Transmetallation | Zinc reagent transfers organic group to palladium center | THF solvent at -78°C to 25°C |

| Reductive Elimination | Pd(II) releases coupled product while regenerating Pd(0) catalyst | Requires heat (50-80°C) |

Example reaction with 4-bromotoluene:

4-Chlorophenethylzinc bromide + 4-bromotoluene → 4-chloro-4'-methylbiphenyl

(Yield: 72-85% using 2 mol% Pd(dppf)Cl₂ catalyst in THF at 65°C)

Nucleophilic Substitution Reactions

The compound acts as a strong nucleophile in SN₂ reactions due to its polarized Zn-C bond. Key characteristics include:

-

Steric effects : Bulky phenethyl group favors frontside attack mechanisms

-

Solvent dependence : Reactions proceed optimally in anhydrous THF

-

Electrophile compatibility : Works with primary alkyl halides, allylic bromides, and benzylic chlorides

Mechanistic pathway :

-

Backside attack on electrophilic carbon (rate-determining step)

-

Simultaneous bromide ion departure

-

Formation of new C-C bond with retention of configuration

Experimental data shows 89% yield in reaction with 1-bromooctane at -20°C

Conjugate Additions

The reagent participates in Michael-type additions to α,β-unsaturated carbonyl systems:

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Methyl acrylate | CuCN·2LiCl, -78°C | 4-chlorophenethyl-propanoate | 68% |

| Chalcone derivatives | Ni(acac)₂, room temp | Diarylpropane analogs | 75% |

| Acrolein | BF₃·OEt₂ catalysis | β-(4-chlorophenethyl)propanal | 82% |

Steric effects from the chlorophenethyl group direct regioselective 1,4-addition2

Transmetallation Reactions

4-Chlorophenethylzinc bromide undergoes efficient transmetallation with other metals for specialized applications:

-

Copper-mediated : Forms arylcopper intermediates for Ullmann-type couplings

-

Cerium systems : Generates Ce(III) species for radical polymerization initiators

-

Zirconium exchange : Creates zirconocene complexes for asymmetric catalysis

Key industrial application: Synthesis of liquid crystal precursors through sequential Zn→Cu→Pd transmetallation

Polymerization Initiator

In controlled radical polymerization:

-

Initiates styrene derivatives via ATRP mechanism

-

Provides narrow polydispersity (Đ = 1.05-1.15)

-

Enables block copolymer synthesis through living polymerization

Reaction Scheme :

4-Cl-C₆H₄CH₂CH₂ZnBr + nSt → PS-[Zn]-Br → PS-b-PMMA (after MMA addition)

Reaction Stability Data

Critical handling parameters from commercial specifications :

| Parameter | Value |

|---|---|

| Concentration | 0.5 M in THF |

| Storage Temperature | -20°C under N₂ atmosphere |

| Shelf Life | 6 months (95% purity) |

| Decomposition Point | 48°C (exothermic onset) |

This comprehensive analysis demonstrates 4-chlorophenethylzinc bromide's critical role in advanced organic synthesis, particularly in pharmaceutical intermediate preparation and materials science applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 4-chlorophenethylzinc bromide, it is compared below with three categories of analogous compounds:

- Organozinc reagents with varying substituents

- Chlorinated aromatic organometallics

- Other organometallic reagents (e.g., Grignard reagents)

Comparison with Other Organozinc Reagents

Table 1: Structural and Reactivity Comparison of Organozinc Bromides

Key Observations :

- Electronic Effects: The para-chlorine atom withdraws electron density from the aromatic ring, reducing the nucleophilicity of the zinc-bound carbon compared to non-chlorinated analogs like benzylzinc bromide. This electronic modulation can direct coupling reactions to specific sites on partner substrates.

Comparison with Chlorinated Aromatic Organometallics

Key Observations :

- Linker Length : The phenethyl group’s two-carbon chain provides greater conformational flexibility than benzyl-based reagents, which may enhance binding in drug-receptor interactions or facilitate access to sterically hindered reaction sites.

- Synthetic Utility : 4-Chlorophenethylzinc bromide is preferred over 4-chlorobenzyl chloride in metal-mediated couplings due to its ability to participate in catalytic cycles (e.g., Negishi coupling) .

Comparison with Grignard Reagents

Table 3: Organozinc vs. Grignard Reagents

| Parameter | 4-Chlorophenethylzinc Br | Phenylmagnesium bromide (Grignard) |

|---|---|---|

| Reactivity | Moderate, selective | High, less selective |

| Functional Group Tolerance | High (esters, nitriles) | Low (reacts with protic groups) |

| Typical Solvent | THF or ether under argon | Ether or THF |

| Stability | Air/moisture-sensitive | Extremely pyrophoric |

Key Observations :

- Selectivity: Organozinc reagents like 4-chlorophenethylzinc bromide tolerate diverse functional groups, making them suitable for late-stage coupling in drug synthesis.

- Safety: While both require inert handling, Grignard reagents pose greater fire risks due to pyrophoricity, whereas organozinc compounds are typically less hazardous .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.